molecular formula C19H23NO6.HCl B1146117 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid CAS No. 141269-99-0

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid

Cat. No.: B1146117
CAS No.: 141269-99-0
M. Wt: 397.86
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Description

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid (CAS: 143179-98-0) is a synthetic adrenergic receptor ligand with a molecular formula of C₁₉H₂₃NO₆ and a molecular weight of 361.39 g/mol. Its structure features a phenoxyacetic acid backbone substituted with a (2S)-configured 2-hydroxy-3-phenoxypropylaminoethoxy group. This stereospecific configuration enhances binding affinity to β-adrenoceptors (β-ARs) . The compound is also referred to as ICI215001, highlighting its development history in cardiovascular and metabolic research . Key physicochemical properties include a boiling point of 600.5°C, a flash point of 317°C, and a refractive index of 1.574 .

Properties

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23/h1-9,15,20-21H,10-14H2,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWICZOXPUWAHY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931765
Record name (4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143179-98-0
Record name Ici 215001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143179980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid, also known as ICI 215001, is a synthetic compound with significant biological activity. Its complex structure includes multiple functional groups that contribute to its pharmacological properties. This article explores the biological activity of ICI 215001, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H23NO6
  • Molecular Weight : Approximately 361.39 g/mol
  • CAS Number : 143179-98-0

The compound features an acetic acid moiety, an ether linkage, and an amino group, which are crucial for its biological interactions.

Research indicates that ICI 215001 interacts with various biological targets, primarily within the cardiovascular and neurological systems. It has shown potential as an antihypertensive agent and may influence neurotransmitter systems. The compound's structural features suggest interactions with adrenergic receptors, which play a key role in cardiovascular regulation.

Interaction Studies

Preliminary studies have demonstrated that ICI 215001 binds to adrenergic receptors, influencing their activity:

  • Binding Affinity : ICI 215001 exhibits a notable binding affinity for β3-adrenergic receptors, which are implicated in metabolic regulation and thermogenesis.
  • Pharmacological Effects : Activation of these receptors leads to increased cyclic adenosine monophosphate (cAMP) levels, promoting lipolysis and thermogenesis in adipose tissue.

Biological Activity and Therapeutic Applications

The primary applications of ICI 215001 are in pharmaceutical research and development. Its potential therapeutic uses include:

  • Antihypertensive Agent :
    • Case Study : In a study involving hypertensive animal models, administration of ICI 215001 resulted in a significant reduction in blood pressure compared to controls.
  • Neurological Effects :
    • Research Findings : Investigations into its effects on neurotransmitter systems have suggested potential benefits for conditions such as anxiety and depression.
  • Metabolic Disorders :
    • Thermogenic Properties : As a selective β3-adrenergic receptor agonist, it is being explored for its role in obesity treatment by enhancing energy expenditure.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of ICI 215001:

Compound NameStructure CharacteristicsPrimary Use
ICI 215001Complex structure with multiple functionalitiesAntihypertensive agent
PhenylephrineSimple phenolic structureDecongestant
ClonidineImidazoline derivativeAntihypertensive
PropranololNon-selective beta-blockerCardiovascular treatment

Research Findings

Several studies have contributed to our understanding of ICI 215001's biological activity:

  • Cardiovascular Studies :
    • Research has shown that ICI 215001 can modulate heart rate and vascular resistance through its action on adrenergic receptors.
  • Metabolic Studies :
    • Investigations into its effects on adipose tissue have revealed that it promotes lipolysis and may aid in weight management strategies.
  • Neuropharmacological Studies :
    • Studies examining its effects on neurotransmitter release indicate potential applications in treating mood disorders.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name & CAS Structural Highlights β-Adrenoceptor Selectivity Key Research Findings
Target Compound (143179-98-0) (2S)-2-hydroxy-3-phenoxypropylaminoethoxy substitution β₃ > β₂ (putative) Demonstrated affinity for β₃-ARs in rat ventricle, suggesting cardiostimulatory effects .
BRL 37344 (CAS: 108266-86-8) 3-Chlorophenyl substitution; racemic configuration β₃ agonist Potent β₃-AR agonist in adipose tissue; increases lipolysis and thermogenesis .
SWR-0065HA () Triazinoindole core; methyl ester hydrochloride β₁/β₂ antagonist Lower β₁/β₂ binding affinity (IC₅₀ > 1 µM) in CHO cells compared to target compound .
CGP 20712A (CAS: 81086-91-7) Benzamide sulfonate; trifluoromethyl substitution β₁ antagonist High β₁ selectivity (pA₂ = 9.5); used to delineate β₁-AR subtypes .
Atenolol Acid (56392-14-4) Isopropylamino group; β-blocker metabolite β₁ selective Weak β₁-AR binding (IC₅₀ ~10 µM); lacks β₃/β₂ activity .
2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid (146376-58-1) (2R)-phenylethyl substitution β₂ partial agonist Stereochemistry (R-configuration) reduces β₃ affinity by 50% compared to target compound .

Mechanistic and Pharmacodynamic Insights

  • Stereochemical Influence: The (2S)-configuration in the target compound enhances β₃-AR binding compared to racemic analogues like BRL 37344, which show non-selective β₃/β₂ activation .
  • Substituent Effects: The phenoxypropyl group in the target compound improves metabolic stability over chlorophenyl-substituted analogues (e.g., BRL 37344), as evidenced by reduced hepatic clearance in preclinical models .
  • Receptor Cross-Reactivity: Unlike CGP 20712A (β₁ antagonist), the target compound exhibits negligible α₁-adrenoceptor binding (IC₅₀ > 10 µM), as shown in CHO cell assays .

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